molecular formula C20H28N2O3S2 B2889476 2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-45-3

2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2889476
CAS No.: 953205-45-3
M. Wt: 408.58
InChI Key: LDTXHROVMNEVRB-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S2 and its molecular weight is 408.58. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonism

Research has highlighted the effectiveness of certain benzenesulfonamides, including compounds structurally similar to 2-ethoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, in acting as endothelin receptor antagonists. These compounds have shown potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm, a critical condition following brain hemorrhage. The oral administration of endothelin receptor antagonists like bosentan and PD155080 has been found to significantly reduce the constriction of blood vessels, suggesting their potential therapeutic application in vascular conditions and cerebral protection (Zuccarello et al., 1996).

Cognitive Enhancement

Another field of application is the use of benzenesulfonamide derivatives as cognitive enhancers. Compounds such as SB-399885, which targets the 5-HT6 receptor, have shown promise in improving cognitive functions in aged rats. This suggests that certain benzenesulfonamides could be utilized in treating cognitive deficits associated with aging and neurodegenerative diseases, providing a basis for further exploration into similar compounds for cognitive enhancement (Hirst et al., 2006).

Photodynamic Therapy for Cancer

The photophysical and photochemical properties of benzenesulfonamide derivatives have been explored for applications in photodynamic therapy (PDT), a treatment modality for cancer. Certain zinc phthalocyanine compounds substituted with benzenesulfonamide groups have been synthesized and characterized, showing high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT, indicating the potential of benzenesulfonamide derivatives in cancer treatment (Pişkin et al., 2020).

Inhibition of Membrane-bound Phospholipase A2

Benzenesulfonamides have also been investigated for their role in inhibiting membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. Novel 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides demonstrated potent inhibitory activity, suggesting their potential in developing anti-inflammatory therapies (Oinuma et al., 1991).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-3-25-19-7-6-16(2)13-20(19)27(23,24)21-14-17-8-10-22(11-9-17)15-18-5-4-12-26-18/h4-7,12-13,17,21H,3,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTXHROVMNEVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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